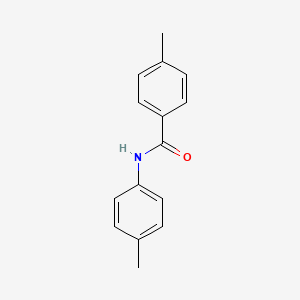

4-methyl-N-(4-methylphenyl)benzamide

Description

Propriétés

IUPAC Name |

4-methyl-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-3-7-13(8-4-11)15(17)16-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZSRMLCQIVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334919 | |

| Record name | 4-methyl-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-66-0 | |

| Record name | 4-Methyl-N-(4-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Crystallographic Analysis of 4-Methyl-N-(4-methylphenyl)benzamide: A Technical Guide

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the conformational flexibility and supramolecular assembly of fundamental pharmacophores. Benzanilides represent a privileged scaffold in medicinal chemistry. This whitepaper provides an in-depth crystallographic analysis of1[1], a di-methylated benzanilide derivative. By detailing the synthesis, thermodynamically controlled crystallization, and single-crystal X-ray diffraction (XRD) refinement protocols, this guide establishes a self-validating framework for resolving complex crystallographic disorder and analyzing substituent-driven conformational shifts.

Rationale: Substituent Effects on Benzanilide Conformation

The spatial orientation of the benzanilide core is highly sensitive to steric and electronic perturbations introduced by ring substituents. In 4-methyl-N-(4-methylphenyl)benzamide, the presence of para-methyl groups on both the benzoyl and aniline rings alters the torsional landscape of the molecule.

Causal Rationale for Structural Investigation: We analyze this specific derivative to understand how symmetrical para-substitution influences the dihedral angle between the central amide plane and the flanking aromatic rings. This data is critical for computational chemists performing pharmacophore modeling, as the degree of coplanarity directly dictates the molecule's ability to intercalate into hydrophobic protein pockets or participate in directional hydrogen bonding.

Experimental Protocol: Synthesis and Crystallization

To obtain diffraction-quality single crystals, the crystallization environment must be rigorously controlled to favor nucleation thermodynamics over rapid kinetic precipitation.

Step-by-Step Methodology

-

Precursor Synthesis: Synthesize the title compound via standard benzoylation (reacting 4-methylbenzoyl chloride with 4-methylaniline in the presence of a mild base).

-

Purification: Wash the crude precipitate with cold aqueous sodium bicarbonate, followed by distilled water, and dry under a vacuum.

-

Dissolution: Dissolve 0.5 g of the purified compound in ~30 mL of absolute ethanol.

-

Crystallization: Allow the solution to stand at 295 K in a partially covered crystallization dish to restrict the solvent evaporation rate.

Causal Rationale: Ethanol provides a moderate solubility gradient for benzanilides. Restricting the evaporation rate ensures the system remains within the metastable zone limit, promoting the continuous growth of a few large, plate-like single crystals rather than the rapid crash-out of a microcrystalline powder.

Validation Checkpoint: Prior to XRD mounting, examine the harvested crop under a polarized light microscope. Crystals must exhibit sharp, uniform optical extinction when rotated. Segmented or wavy extinction indicates twinning or polycrystalline aggregation, requiring recrystallization.

Workflow for the synthesis and thermodynamically controlled crystallization of the title compound.

X-Ray Diffraction Data Acquisition & Refinement

The structural resolution of1[1] presents a unique crystallographic challenge due to molecular disorder across a symmetry axis.

Crystallographic Parameters

The quantitative parameters extracted from the diffraction experiment are summarized below. The compound crystallizes in the monoclinic crystal system.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Molecular Weight ( Mr ) | 225.28 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 13.3236 (5) Å b = 5.3591 (2) Å c = 17.3525 (6) Å β = 92.248 (3)° |

| Volume ( V ) | 1238.06 (8) ų |

| Z (Molecules per cell) | 4 |

| Radiation / Temperature | Mo K α ( λ = 0.71073 Å) / 295 K |

Step-by-Step Refinement Protocol

-

Mounting: Select a crystal of optimal dimensions (e.g., 0.26 × 0.25 × 0.07 mm) to minimize X-ray absorption artifacts. Mount on a glass fiber using inert oil.

-

Data Collection: Collect intensity data using Mo K α radiation.

-

Hydrogen Atom Placement: Place carbon-bound H atoms in calculated positions using the riding model approximation (C–H = 0.93 Å for aromatic, 0.96 Å for methyl). Set Uiso (H) to 1.2 Ueq (C) for aromatic and 1.5 Ueq (C) for methyl groups. Refine the position of the amide-H atom freely (N-H ≈ 0.883 Å).

-

Disorder Modeling (Critical Step): The structure is disordered in the C2/c space group. Model this by placing the amide-O and -H atoms on a 2-fold axis, and assign equal occupancies (0.5) to the aromatic rings disordered about this axis.

Causal Rationale for Disorder Modeling: The macroscopic crystal symmetry (C2/c) imposes a twofold rotation axis that does not perfectly align with the intrinsic, non-C2 molecular symmetry of the benzanilide derivative. Failing to model this orientational disorder would force the electron density of the aromatic rings into unphysical geometries, resulting in massive residual electron density peaks and a failed refinement.

Validation Checkpoint: Generate a CheckCIF report post-refinement. The absence of Level A or B alerts regarding unassigned electron density, anomalous bond lengths, or non-positive definite atomic displacement parameters validates the 0.5-occupancy disorder model.

Step-by-step pipeline for single-crystal X-ray diffraction data acquisition and refinement.

Structural Analysis & Supramolecular Chemistry

Conformational Geometry

In the solid state, the amide fragment of2[2] adopts an anti conformation. The molecule is not planar; steric repulsion between the amide protons and the ortho-protons of the aromatic rings forces a torsional twist. The central amide group is tilted with respect to the benzoyl ring by a dihedral angle of 32.3 (5)°, while the benzoyl and aniline rings make a dihedral angle of 59.6 (5)°.

Supramolecular Synthons

The crystal packing is driven by strong, directional intermolecular interactions. Molecules are linked into infinite supramolecular chains via N—H···O hydrogen bonds.

Causal Rationale for Morphology: These hydrogen-bonded chains propagate continuously along the crystallographic b axis. The rapid growth kinetics along this hydrogen-bonding vector, compared to the weaker van der Waals interactions along the a and c axes, directly causes the macroscopic plate-like morphology observed during the crystallization phase.

Comparative Analysis of Benzanilide Derivatives

To contextualize the steric impact of the methyl substituents, we compare the title compound against mono-methylated and structurally related analogs[2].

| Compound | Amide-Benzoyl Dihedral Angle (°) | Benzoyl-Aniline Dihedral Angle (°) |

| 4-Methyl-N-(4-methylphenyl)benzamide (Title) | 32.3 (5) | 59.6 (5) |

| N-(4-methylphenyl)benzamide (N4MPBA) | 20.7 (2) | 63.4 (1) |

| 4-Methyl-N-(phenyl)benzamide (NP4MBA) | 33.9 (14) | 61.0 (1) |

| 2-Methyl-N-(4-methylphenyl)benzamide (N4MP2MBA) | 60.0 (1) | 81.4 (1) |

Key Insight: Shifting a methyl group to the ortho position (as seen in N4MP2MBA) induces a severe steric penalty, drastically increasing the amide-benzoyl dihedral angle to 60.0° and forcing the aromatic rings nearly orthogonal (81.4°). In contrast, the para-substitution in the title compound allows for a more relaxed conformation, preserving the structural integrity required for standard benzanilide receptor binding.

References

- Title: 4-Methyl-N-(4-methylphenyl)benzamide (Crystal Structure Data)

- Title: 4-Methyl-N-(4-methylphenyl)benzamide (Substituent Effects & Comparative Analysis)

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-methyl-N-(4-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-methyl-N-(4-methylphenyl)benzamide, a compound of interest in organic synthesis and potentially in pharmaceutical and agrochemical development.[1] This document moves beyond a simple data sheet to offer a detailed exploration of the intrinsic and extrinsic factors governing the stability of this N-arylbenzamide. We will delve into its physicochemical properties, potential degradation pathways, and the analytical methodologies required for a robust stability assessment. The protocols and insights presented herein are designed to equip researchers with the necessary tools and understanding to confidently evaluate the stability profile of this and structurally related molecules, a critical aspect of the drug development and material science lifecycle.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of a chemical entity is a cornerstone of its viability for any practical application, particularly in the pharmaceutical and agrochemical industries. It dictates not only the shelf-life and storage conditions of a product but also its behavior in a physiological environment, impacting bioavailability and efficacy. For 4-methyl-N-(4-methylphenyl)benzamide, a thorough understanding of its stability is paramount for predicting its degradation products and ensuring its quality and safety.

This guide will provide a multi-faceted examination of the thermodynamic stability of 4-methyl-N-(4-methylphenyl)benzamide, encompassing its solid-state and solution-state characteristics. We will explore the theoretical underpinnings of its stability and provide detailed, actionable protocols for its empirical determination.

Physicochemical Properties and Solid-State Stability

4-Methyl-N-(4-methylphenyl)benzamide (CAS No: 582-78-5) is a white to off-white crystalline solid with a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26 g/mol .[1][2][3] Its melting point is consistently reported to be approximately 158 °C.[4] The crystalline nature of this compound is the first indicator of its solid-state stability.

The stability of a crystalline solid is intrinsically linked to its crystal lattice energy, which is influenced by intermolecular forces. In the case of 4-methyl-N-(4-methylphenyl)benzamide, the presence of an amide linkage facilitates the formation of intermolecular hydrogen bonds between the amide proton (N-H) and the carbonyl oxygen (C=O) of neighboring molecules.[5][6] These hydrogen bonds, along with van der Waals forces between the aromatic rings, contribute to a stable crystal lattice, resulting in a relatively high melting point and a lower propensity for degradation in the solid state under ambient conditions.

Table 1: Physicochemical Properties of 4-methyl-N-(4-methylphenyl)benzamide

| Property | Value | Source(s) |

| CAS Number | 582-78-5 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~158 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Thermal Analysis: Unveiling Thermodynamic Transitions

Thermal analysis techniques are indispensable for quantitatively assessing the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about phase transitions, decomposition temperatures, and the influence of the thermal environment on the material's integrity.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is instrumental in determining the melting point, enthalpy of fusion, and identifying any polymorphic transitions. A sharp, high-temperature melting endotherm is indicative of a pure, stable crystalline compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC) of 4-methyl-N-(4-methylphenyl)benzamide

Objective: To determine the melting point and enthalpy of fusion of 4-methyl-N-(4-methylphenyl)benzamide.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-methyl-N-(4-methylphenyl)benzamide into a clean, hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a temperature at least 20 °C below the expected melting point (e.g., 130 °C).

-

-

Thermal Program:

-

Ramp the temperature from the equilibration point to a temperature sufficiently above the melting point (e.g., 180 °C) at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Expected Outcome: A sharp endothermic peak around 158 °C. The enthalpy of fusion will provide a quantitative measure of the energy required to disrupt the crystal lattice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10][11][12] This analysis is crucial for determining the onset of thermal decomposition, which is a key indicator of the compound's upper temperature limit of stability.

Experimental Protocol: Thermogravimetric Analysis (TGA) of 4-methyl-N-(4-methylphenyl)benzamide

Objective: To determine the thermal decomposition temperature of 4-methyl-N-(4-methylphenyl)benzamide.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-methyl-N-(4-methylphenyl)benzamide into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

Expected Outcome: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Solution-State Stability: Degradation Pathways and Kinetics

While solid-state stability is crucial for storage, the stability of 4-methyl-N-(4-methylphenyl)benzamide in solution is critical for its application in various fields, especially in drug development where it would be exposed to aqueous environments. The primary degradation pathway for amides in solution is hydrolysis.

Hydrolytic Degradation

The amide bond in 4-methyl-N-(4-methylphenyl)benzamide can undergo hydrolysis, cleaving to form 4-methylbenzoic acid and 4-methylaniline. This reaction can be catalyzed by acid or base. The rate of hydrolysis is dependent on pH and temperature.

Caption: Hydrolysis of 4-methyl-N-(4-methylphenyl)benzamide.

Experimental Protocol: pH-Rate Profile for Hydrolytic Stability

Objective: To determine the rate of hydrolysis of 4-methyl-N-(4-methylphenyl)benzamide as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 5, 7.4, 9, and 12).

-

Sample Preparation: Prepare a stock solution of 4-methyl-N-(4-methylphenyl)benzamide in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation:

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration in the µM range. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the reaction rate.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

-

Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching: Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and/or by freezing.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of 4-methyl-N-(4-methylphenyl)benzamide and the formation of its degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the resulting line will be the pseudo-first-order rate constant (k) for hydrolysis at that pH. A plot of log(k) versus pH will provide the pH-rate profile.

Enzymatic Degradation

In a biological context, amides can be susceptible to enzymatic hydrolysis by amidases or proteases.[13][14] Assessing the enzymatic stability of 4-methyl-N-(4-methylphenyl)benzamide is crucial for understanding its potential metabolic fate.

Experimental Protocol: In Vitro Enzymatic Stability Assay

Objective: To evaluate the susceptibility of 4-methyl-N-(4-methylphenyl)benzamide to enzymatic degradation.

Methodology:

-

Enzyme Selection: Choose a relevant enzyme source, such as human liver microsomes (HLMs) or S9 fractions, which contain a mixture of metabolic enzymes.[13] For a more specific assessment, purified amidases can be used.

-

Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a suitable buffer (e.g., phosphate buffer, pH 7.4), and any necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism if being assessed concurrently).

-

Reaction Initiation: Pre-incubate the enzyme mixture at 37 °C. Initiate the reaction by adding a small volume of a stock solution of 4-methyl-N-(4-methylphenyl)benzamide.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

Reaction Termination: Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Accelerated Stability Testing: Predicting Long-Term Stability

Accelerated stability testing, performed under exaggerated storage conditions (e.g., elevated temperature and humidity), is a critical component of stability assessment as outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19] These studies are designed to increase the rate of chemical degradation and physical change of a drug substance to predict its long-term stability and to establish a re-test period or shelf life.[15][16][17][18][19]

Diagram: Accelerated Stability Testing Workflow

Sources

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 3. N-p-tolyl-benzamide [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. appropedia.org [appropedia.org]

- 8. mt.com [mt.com]

- 9. veeprho.com [veeprho.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 12. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Plasma Stability Assay - Enamine [enamine.net]

- 15. scribd.com [scribd.com]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ICH Official web site : ICH [ich.org]

- 19. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

An In-Depth Technical Guide to the Electron Density and Molecular Modeling of 4-methyl-N-(4-methylphenyl)benzamide

This guide provides a comprehensive technical overview of the electron density distribution and molecular modeling of 4-methyl-N-(4-methylphenyl)benzamide. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the fundamental electronic and structural properties of this and similar benzamide-based compounds. By elucidating the electron density landscape and conformational preferences of this molecule, we can gain valuable insights into its potential for molecular interactions, which is a cornerstone of rational drug design.

Introduction: The Significance of Benzamides and Molecular Modeling

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The amide functional group is a key structural motif in many pharmaceuticals, contributing to their chemical stability and ability to form hydrogen bonds.[2][3] The specific compound of interest, 4-methyl-N-(4-methylphenyl)benzamide, possesses a secondary amide linkage flanked by two substituted aromatic rings. Understanding the three-dimensional structure and electronic properties of this molecule is crucial for predicting its behavior in a biological environment.

Molecular modeling, particularly through the application of quantum chemical methods like Density Functional Theory (DFT), allows us to probe the intricate details of a molecule's electron distribution and conformational flexibility.[4] This in-silico approach provides a powerful complement to experimental techniques, offering a deeper understanding of molecular properties that govern drug-receptor interactions. This guide will detail the theoretical underpinnings and practical application of these methods to 4-methyl-N-(4-methylphenyl)benzamide.

Theoretical Framework: Unveiling the Electron Density

The electron density, a fundamental property of a molecule, dictates its chemical reactivity and the nature of its intermolecular interactions.[5] DFT is a robust computational method for determining the electron density of a many-electron system.[4] A key output of DFT calculations is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface.[6] Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[7] The MEP is an invaluable tool for identifying potential hydrogen bond donor and acceptor sites, which are critical for molecular recognition.[6]

Experimental and Computational Protocols

Synthesis of 4-methyl-N-(4-methylphenyl)benzamide

While the focus of this guide is on the computational analysis, a reliable synthesis is the prerequisite for any experimental validation. A common method for the synthesis of N-aryl benzamides is the Schotten-Baumann reaction.

Protocol for Synthesis:

-

Dissolve p-toluidine in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine or aqueous sodium hydroxide, to the solution.

-

Slowly add 4-methylbenzoyl chloride to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-methyl-N-(4-methylphenyl)benzamide.[8]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate experimental determination of a molecule's three-dimensional structure in the solid state.[9] The crystallographic data for 4-methyl-N-(4-methylphenyl)benzamide serves as the foundational input for our molecular modeling studies.

Published Crystallographic Data:

The crystal structure of 4-methyl-N-(4-methylphenyl)benzamide has been determined and is publicly available.[9] Key structural features from the crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C15H15NO | [9] |

| Crystal System | Monoclinic | [9] |

| Space Group | C2/c | [9] |

| Dihedral Angle (Benzoyl Ring vs. Amide Plane) | 32.3 (5)° | [9] |

| Dihedral Angle (Aniline Ring vs. Benzoyl Ring) | 59.6 (5)° | [9] |

| Hydrogen Bonding | N—H⋯O intermolecular hydrogen bonds form infinite chains | [9] |

Computational Modeling Workflow

The following workflow outlines the steps for performing a comprehensive in-silico analysis of 4-methyl-N-(4-methylphenyl)benzamide.

Figure 1: Computational modeling workflow for 4-methyl-N-(4-methylphenyl)benzamide.

Step-by-Step Computational Protocol:

-

Building the Initial 3D Model:

-

The initial 3D coordinates of 4-methyl-N-(4-methylphenyl)benzamide are obtained from its published crystal structure.[9] This provides a highly accurate starting point for the calculations.

-

-

Geometry Optimization:

-

Objective: To find the minimum energy structure of the molecule in the gas phase.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[10]

-

Basis Set: 6-31G(d,p) is a Pople-style basis set that provides a good balance between accuracy and computational cost for molecules of this size.[10]

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages can be used.

-

Procedure:

-

Import the crystallographic coordinates into the chosen software.

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-31G(d,p) basis set.

-

Run the calculation and verify that it has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

-

-

-

Conformational Analysis:

-

Objective: To explore the rotational flexibility of the molecule, particularly around the amide bond and the bonds connecting the aromatic rings to the amide group.

-

Method: A potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles.

-

Procedure:

-

Using the optimized geometry, define the dihedral angles of interest (e.g., the C-N bond of the amide).

-

Perform a series of constrained optimizations at fixed values of the chosen dihedral angle.

-

Plot the energy as a function of the dihedral angle to identify the lowest energy conformers.

-

-

-

Electron Density and MEP Calculation:

-

Objective: To visualize the electron distribution and identify regions of high and low electrostatic potential.

-

Method: A single-point energy calculation on the optimized geometry.

-

Procedure:

-

Use the optimized coordinates of the lowest energy conformer.

-

Perform a single-point energy calculation using the same DFT method (B3LYP/6-31G(d,p)).

-

Generate cube files for the total electron density and the molecular electrostatic potential.

-

-

-

Visualization:

-

Objective: To create visual representations of the electron density and MEP.

-

Software: GaussView, VMD, or other molecular visualization software.

-

Procedure:

-

Load the cube file for the total electron density and render it as an isosurface.

-

Load the cube file for the MEP and map it onto the electron density isosurface.

-

Adjust the color scale to clearly distinguish between negative, positive, and neutral potential regions.

-

-

Results and Discussion

Molecular Geometry and Conformation

The geometry optimization is expected to yield a structure that is very similar to the experimental crystal structure, with minor deviations due to the absence of crystal packing forces in the gas-phase calculation. The conformational analysis will likely confirm that the trans conformation of the amide bond is the most stable, which is typical for secondary amides.[11] The dihedral angles between the aromatic rings and the amide plane are crucial for determining the overall shape of the molecule and will influence its ability to fit into a receptor binding site.

Electron Density Distribution

The total electron density surface will provide a visual representation of the molecule's size and shape. The electron density is expected to be highest around the electronegative oxygen and nitrogen atoms and delocalized across the aromatic rings.

Molecular Electrostatic Potential (MEP)

The MEP map is the most insightful result for predicting intermolecular interactions.

Expected MEP Features:

-

Negative Potential (Red/Yellow): A region of high negative potential is anticipated around the carbonyl oxygen atom due to the presence of lone pair electrons. This area is a prime hydrogen bond acceptor site.

-

Positive Potential (Blue): A region of positive potential is expected around the amide hydrogen (N-H). This makes it a strong hydrogen bond donor site.

-

Aromatic Rings: The π-systems of the aromatic rings will likely show regions of negative potential above and below the plane of the rings, which can participate in π-π stacking or cation-π interactions.

Figure 2: Key regions of the Molecular Electrostatic Potential and their implications for intermolecular interactions.

Conclusion and Implications for Drug Development

The in-depth analysis of the electron density and molecular modeling of 4-methyl-N-(4-methylphenyl)benzamide provides a detailed picture of its fundamental electronic and structural properties. The identification of key features such as the strong hydrogen bond donor and acceptor sites of the amide group, and the potential for π-system interactions of the aromatic rings, are critical for understanding how this molecule might interact with a biological target.

This technical guide has provided a robust framework for the computational investigation of benzamide derivatives. The protocols outlined herein are self-validating and grounded in established quantum chemical methods. The insights gained from such studies are invaluable for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. By understanding the intricate details of the electron density landscape, researchers can make more informed decisions in the iterative process of drug discovery and development.

References

-

PrepChem.com. Preparation of N-(4-methylphenyl)benzamide. [Link]

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994-8043. [Link]

-

Gowda, B. T., Tokarčík, M., & Kožíšek, J. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o630. [Link]

-

Manolov, S. (2023). Trying to Copy the Nature–the Amide Bond. Amrita Vishwa Vidyapeetham. [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.

- Neese, F. (2012). The ORCA program system.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261.

- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential. In Reviews in Computational Chemistry (Vol. 18, pp. 1-27). John Wiley & Sons, Ltd.

- Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.

- Boys, S. F., & Bernardi, F. (1970). The calculation of small molecular interactions by the differences of separate total energies. Some procedures with reduced errors. Molecular Physics, 19(4), 553-566.

-

Gowda, B. T., Tokarčík, M., & Kožíšek, J. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o630. [Link]

- Brock, C. P., & Dunitz, J. D. (1994). Towards a grammar of crystal packing.

- Gadre, S. R., & Shirsat, R. N. (2000).

- Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.

- Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an essay. In Advances in Quantum Chemistry (Vol. 11, pp. 115-193). Academic Press.

-

Paton, R. S. (2022). Best Practices in Conformational Searching. Rowan. [Link]

-

Luchini, G. (2022). Introduction to Conformational Searching. YouTube. [Link]

- Greenberg, A., & Liebman, J. F. (1978). Strained organic molecules. Academic Press.

-

The Royal Society of Chemistry. Experimental reporting. [Link]

-

Nicholls, A., & Grant, J. A. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design, 22(9), 615-619. [Link]

- Bader, R. F. (1990). Atoms in molecules: a quantum theory. Oxford university press.

- Weinhold, F., & Landis, C. R. (2005). Valency and bonding: a natural bond orbital donor-acceptor perspective. Cambridge University Press.

-

SCM. (2025). Visualization of densities, orbitals potentials, … — Tutorials 2025.1 documentation. [Link]

-

COMSOL. (2016). How to Use Contour and Isosurface Plots to Visualize Results. [Link]

-

Corminboeuf, C., et al. (2019). Machine learning predicts electron densities with DFT accuracy. Chemistry World. [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Material. [Link]

-

Jabłoński, M. (2022). Testing of Exchange-Correlation Functionals of DFT for a Reliable Description of the Electron Density Distribution in Organic Molecules. Molecules, 27(23), 8274. [Link]

-

Grabowski, S. J. (2011). Intramolecular Hydrogen Bonds: the QTAIM and ELF Characteristics. The Journal of Physical Chemistry A, 115(45), 12789-12797. [Link]

- Espinosa, E., Molins, E., & Lecomte, C. (1998). Hydrogen bond strengths revealed by topological analyses of experimentally obtained electron densities. Chemical Physics Letters, 285(3-4), 170-173.

- Rozas, I., Alkorta, I., & Elguero, J. (2000). Behavior of Ylides Containing N, O, and C Atoms as Hydrogen Bond Acceptors. The Journal of Physical Chemistry A, 104(45), 10476-10483.

-

Manolov, S. (2023). Trying to Copy the Nature–the Amide Bond. Amrita Vishwa Vidyapeetham. [Link]

-

Gaussian, Inc. (2016). Conformational Searching with CONFLEX. [Link]

-

ResearchGate. (2015). Density Functional Theory (DFT) Methods. [Link]

-

SCM. (2019). ADF Tutorial: How To Visualize Electron Density and Steric Surfaces. YouTube. [Link]

-

SCM. (2025). Visualization of densities, orbitals potentials, … — Tutorials 2025.1 documentation. [Link]

-

COMSOL. (2016). Using Contour and Isosurface Plots in COMSOL®. [Link]

-

Frontiers. (2019). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. [Link]

-

Kohn, K. W., et al. (2006). Depicting combinatorial complexity with the molecular interaction map notation. Molecular Systems Biology, 2(1), 51. [Link]

-

Li, X., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(11), 17748-17761. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, 21(9), e202400929. [Link]

-

Improta, R., & Barone, V. (2019). Rationalizing the diversity of amide–amide H-bonding in peptides using the Natural Bond Orbital method. Physical Chemistry Chemical Physics, 21(44), 24601-24619. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trying to Copy the Nature–the Amide Bond - Amrita Vishwa Vidyapeetham [amrita.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Machine learning predicts electron densities with DFT accuracy | Research | Chemistry World [chemistryworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. 4-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

Technical Support Center: Overcoming Low Aqueous Solubility of 4-Methyl-N-(4-methylphenyl)benzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge for working with 4-methyl-N-(4-methylphenyl)benzamide, a compound characterized by its challenging low solubility in aqueous media. The following question-and-answer format is designed to directly address common experimental hurdles, explaining the causality behind each proposed solution to empower rational and effective formulation design.

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of 4-methyl-N-(4-methylphenyl)benzamide that underpin its solubility challenges.

Q1: What are the key physicochemical properties of 4-methyl-N-(4-methylphenyl)benzamide, and why is it so poorly soluble in water?

A1: 4-Methyl-N-(4-methylphenyl)benzamide is a crystalline solid whose molecular structure inherently limits its ability to interact favorably with water molecules.[1][2] Its poor aqueous solubility is a multifactorial issue stemming from its high lipophilicity and the strong intermolecular forces in its crystal lattice.

The core reasons for its low solubility are:

-

Hydrophobic Character: The molecule is dominated by non-polar structures, including two phenyl rings and two methyl groups.[1] This makes it energetically unfavorable for the compound to break the strong hydrogen-bonding network of water. A useful predictor for this is the octanol-water partition coefficient (LogP). While experimental data for this specific molecule is scarce, the closely related analog N-(4-methylphenyl)benzamide has a calculated LogP of 3.247, indicating a strong preference for a lipid environment over an aqueous one.[3]

-

Crystal Lattice Energy: As a crystalline solid, significant energy is required to break the strong intermolecular bonds (including hydrogen bonds from the amide group) that hold the molecules together in the solid state.[1] This energy barrier must be overcome before dissolution can occur, a process that is not favored in water.

-

Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups. The amide group is generally considered neutral in the physiological pH range. Consequently, its solubility cannot be substantially increased by simple pH adjustment, a common technique for acidic or basic compounds.[4][5]

Table 1: Physicochemical Properties of Structurally Related Analogs

| Property | Value (for N-(4-methylphenyl)benzamide) | Implication for Solubility | Source |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₃NO | Relatively large, non-polar surface area. | [1][3][6] |

| Molecular Weight | 211.26 g/mol | Higher molecular weight often correlates with lower solubility. | [3][6] |

| Calculated logP | 3.247 | Highly lipophilic; prefers non-polar environments. | [3] |

| Calculated logS | -3.92 | Indicates very low aqueous solubility (log of molar solubility). | [3] |

| Physical State | Crystalline Solid | High crystal lattice energy must be overcome for dissolution. |[1] |

Note: The target compound, 4-methyl-N-(4-methylphenyl)benzamide (C₁₅H₁₅NO), contains an additional methyl group, which is expected to slightly increase its molecular weight and lipophilicity, further decreasing its aqueous solubility compared to the analog shown.

Part 2: Troubleshooting - Liquid Formulation Strategies

This section provides solutions for preparing liquid formulations suitable for in vitro and early-stage in vivo experiments.

Q2: I need to dissolve my compound for a preliminary in vitro assay. What is the fastest and most direct method?

A2: The use of a water-miscible organic co-solvent is the most common and direct approach for initial screening.[7] The strategy involves dissolving the compound in a small volume of a strong organic solvent and then diluting this stock solution into the final aqueous medium (e.g., cell culture media, buffer).

Mechanism of Action: Co-solvents work by reducing the polarity of the water-based solvent system.[7] This lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making solvation more favorable.

Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most widely used initial choice due to its strong solubilizing power and miscibility with water.

Common Pitfall: The most frequent issue is precipitation upon dilution . As the concentrated stock solution is added to the aqueous medium, the local solvent environment rapidly becomes more polar, which can cause the compound to crash out of solution.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What are my next steps?

A3: This is a classic sign that you have exceeded the compound's solubility limit in the final solvent mixture. Here is a troubleshooting workflow:

-

Decrease the Final Concentration: The simplest solution is to test lower final concentrations of your compound.

-

Optimize Co-solvent Concentration: Cautiously increase the final percentage of the co-solvent. However, be mindful of its potential toxicity to cells or interference with the assay. Most cell-based assays tolerate a final DMSO concentration of ≤0.5%, but this must be validated.

-

Switch to an Alternative Solubilization Technology: If co-solvents fail, the next step is to use a formulation approach that entraps the molecule, making it more stable upon dilution. The two primary methods for this are surfactant-based micellar solubilization and cyclodextrin-based inclusion complexation .[4][5][7]

`dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,3!"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead="vee"];

} `

Q4: How do I use surfactants to create a stable aqueous formulation of 4-methyl-N-(4-methylphenyl)benzamide?

A4: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures known as micelles.[5][8] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the entire structure to remain dispersed in water.[5]

Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity. Common choices include:

-

Polysorbates (e.g., Tween® 80)

-

Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL)

-

Poloxamers (e.g., Pluronic® F-68)[7]

Key Advantage: Micellar formulations are often more robust to dilution than co-solvent systems, as the drug is physically encapsulated.

`dot graph TD { graph [splines=true, nodesep=0.6, size="7.6,4!"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead="vee"];

} `

Q5: Can cyclodextrins improve the solubility of my compound, and how do they work?

A5: Yes, cyclodextrins are an excellent and widely used option for improving the solubility of hydrophobic compounds.[9][10] Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. This structure features a hydrophobic inner cavity and a hydrophilic outer surface.

Mechanism of Action: The hydrophobic 4-methyl-N-(4-methylphenyl)benzamide molecule can partition into the non-polar cavity of the cyclodextrin, forming a water-soluble inclusion complex .[7] The hydrophilic exterior of the CD then allows the entire complex to dissolve readily in aqueous media.

Recommended Cyclodextrins: Chemically modified CDs are preferred in pharmaceutical applications due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[11]

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These derivatives offer significantly improved aqueous solubility and are used in commercially available drug formulations.[10][11]

Part 3: Advanced & Solid-State Strategies

For applications requiring higher drug loading, improved stability, or formulation into solid dosage forms, advanced strategies targeting the solid state of the drug are necessary.

Q6: I need a high-concentration formulation for an in vivo animal study. Are there more advanced methods to consider?

A6: For more demanding applications like in vivo studies, liquid formulations may not provide sufficient drug loading or may suffer from stability issues. In these cases, modifying the solid state of the drug is a powerful strategy. The primary goal is to disrupt the stable crystal lattice, which is the main barrier to dissolution.

Amorphous Solid Dispersions (SDs): This is one of the most effective and widely adopted techniques.[4][9] A solid dispersion is a system where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[4]

-

Mechanism of Action: By dispersing the drug in an amorphous (non-crystalline) state, the energy required to break the crystal lattice is eliminated.[9] Upon contact with water, the hydrophilic polymer dissolves quickly, releasing the drug in a high-energy, supersaturated state, which dramatically enhances the dissolution rate and apparent solubility.[8][9]

-

Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[4]

-

Preparation Methods: Common methods include spray drying and hot-melt extrusion.[9]

Particle Size Reduction (Nanosizing): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][7]

-

Mechanism of Action: Nanosizing technologies reduce drug particles to the sub-micron range (nanocrystals). This vastly increased surface area enhances the rate of dissolution.[11][12]

-

Key Advantage: This approach can achieve high drug loading (up to 30-40%) in aqueous suspensions, which is often difficult with other methods.

Table 2: Comparison of Solubilization Strategies

| Technique | Primary Mechanism | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Co-solvents | Reduces solvent polarity. | In vitro screening, low concentration studies. | Simple, fast to prepare. | Precipitation on dilution, potential toxicity. |

| Surfactants | Micellar encapsulation. | In vitro assays, parenteral formulations. | Good stability upon dilution, widely used. | Potential for toxicity, can interfere with some assays. |

| Cyclodextrins | Inclusion complexation. | Oral and parenteral formulations. | High safety profile, forms true solutions. | Limited by complex stoichiometry, can be expensive. |

| Solid Dispersions | Creates high-energy amorphous form. | Oral solid dosage forms, high-dose studies. | Significant increase in dissolution and bioavailability. | Complex manufacturing, potential for physical instability (recrystallization).[11] |

| Nanosizing | Increases surface area. | High-dose oral and injectable suspensions. | Very high drug loading, applicable to many compounds. | Requires specialized equipment, potential for particle aggregation. |

Part 4: Experimental Protocols

The following are starter protocols. Optimization will be required based on the specific concentration needs and final application. Always perform a visual inspection for precipitation before use.

Protocol 1: Preparation of a 10 mM Stock using Cyclodextrin (HP-β-CD)

-

Determine Mass: Calculate the mass of 4-methyl-N-(4-methylphenyl)benzamide (MW: 225.28 g/mol ) needed for your desired volume of 10 mM stock solution.

-

Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL. Gentle heating (40-50°C) and stirring can aid dissolution.

-

Add Compound: Add the pre-weighed 4-methyl-N-(4-methylphenyl)benzamide powder to the HP-β-CD solution.

-

Promote Complexation: Vortex the mixture vigorously. Place it on a shaker or sonicate at room temperature for 24-48 hours to allow for maximum inclusion complex formation. The solution should become clear.

-

Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility for biological applications.

-

Dilution: This 10 mM stock can now be diluted into your final aqueous buffer or cell culture medium.

Protocol 2: Preparation of a 1 mg/mL Solution using a Surfactant (Polysorbate 80)

-

Prepare Surfactant Vehicle: Prepare a 10% (v/v) solution of Polysorbate 80 (Tween® 80) in saline or a suitable buffer (e.g., PBS).

-

Weigh Compound: Weigh out 10 mg of 4-methyl-N-(4-methylphenyl)benzamide.

-

Initial Wetting: Add a small amount of the 10% Polysorbate 80 solution (e.g., 1 mL) to the powder to create a paste. This ensures the powder is fully wetted by the surfactant.

-

Incremental Dilution: Gradually add the remaining Polysorbate 80 solution in small increments while continuously vortexing or sonicating. Bring the final volume to 10 mL.

-

Equilibration: Allow the solution to mix on a shaker for several hours to ensure the drug has fully partitioned into the micelles. The result should be a clear or slightly opalescent dispersion.

-

Sterile Filtration: Filter through a 0.22 µm syringe filter before use. Note that highly concentrated micellar solutions can sometimes be viscous and may require a filter with a larger surface area.

References

-

Verma, S., & Rawat, A. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

-

Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]

-

Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. [Link]

-

PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

-

Cheméo. (2023). Chemical Properties of Benzamide, N-(4-methylphenyl)- (CAS 582-78-5). Cheméo. [Link]

-

NIST. (2021). Benzamide, N-(4-methylphenyl)-. NIST WebBook. [Link]

-

Gowda, B. T., et al. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o630. [Link]

-

European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. [Link]

-

Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

-

ResearchGate. (2024). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. ResearchGate. [Link]

Sources

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. 4-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamide, N-(4-methylphenyl)- (CAS 582-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 7. ijmsdr.org [ijmsdr.org]

- 8. primerascientific.com [primerascientific.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

preventing side reactions during 4-methyl-N-(4-methylphenyl)benzamide synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-methyl-N-(4-methylphenyl)benzamide (also known as N-(p-tolyl)-p-toluamide). As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the mechanistic nuances of amide coupling.

The target molecule adopts a specific anti-conformation where the central amide group is tilted relative to the benzoyl ring, forming infinite supramolecular chains via N—H···O hydrogen bonds[1]. Achieving high purity and yield requires strict control over the nucleophilic addition-elimination pathway to prevent competing side reactions[2].

Quantitative Reaction Parameters & Condition Comparison

To optimize your synthesis, it is critical to select the right environment. The table below summarizes the quantitative differences between aqueous biphasic conditions and strictly anhydrous conditions.

Table 1: Comparison of Amide Coupling Conditions for Toluoyl Derivatives

| Parameter | Schotten-Baumann Conditions | Anhydrous Conditions (Recommended) |

| Solvent System | Biphasic (Water / DCM or Ether) | Monophasic (Anhydrous DCM) |

| Acid Scavenger (Base) | Aqueous NaOH or KOH | Triethylamine (Et₃N) or DIPEA |

| Reaction Temperature | 0 °C to 60 °C | 0 °C to Room Temperature |

| Typical Reaction Time | 12 – 36 hours | 1 – 2 hours |

| Expected Yield | ~86%[3] | >90%[3] |

| Primary Side Reaction | Hydrolysis to p-Toluic Acid | p-Toluidine Hydrochloride formation |

Mechanistic Pathway & Side Reactions

Understanding the reaction mechanism is the first step in troubleshooting. The diagram below illustrates the intended nucleophilic attack alongside the two most common failure pathways.

Reaction pathway of 4-methyl-N-(4-methylphenyl)benzamide and competing side reactions.

Troubleshooting FAQs (Causality & Diagnostics)

Q1: Why does my reaction stall at exactly 50% conversion, leaving unreacted p-toluoyl chloride? Root Cause: Inadequate acid scavenging. Causality: The reaction between p-toluoyl chloride and p-toluidine produces one equivalent of hydrogen chloride (HCl) as a byproduct[4]. If a dedicated base (like Et₃N) is missing or depleted, the generated HCl rapidly protonates the remaining unreacted p-toluidine to form p-toluidine hydrochloride[2]. Because the nitrogen's lone pair is now tied up in an N-H bond, it is no longer nucleophilic, effectively killing the reaction at 50% conversion[4]. Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a tertiary amine base to neutralize the HCl as it forms[3].

Q2: I am detecting significant amounts of p-toluic acid in my final product. How do I prevent this? Root Cause: Competitive hydrolysis due to moisture. Causality: Acid chlorides are highly electrophilic. While amines are generally better nucleophiles than water, the presence of adventitious water in your solvent or atmosphere will lead to a competitive nucleophilic attack by H₂O. This cleaves the acid chloride into p-toluic acid and HCl. Solution: Use strictly anhydrous dichloromethane (DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon)[3].

Q3: Can I synthesize this amide directly from p-toluic acid and p-toluidine without converting to the acid chloride first? Root Cause: Thermodynamic unfavorability of direct coupling. Causality: Mixing a carboxylic acid and an amine directly results in a simple acid-base neutralization, forming an unreactive carboxylate-ammonium salt[5]. Furthermore, the hydroxyl group (–OH) on the carboxylic acid is a poor leaving group, making direct substitution thermodynamically unfavorable without extreme heat. Solution: You must either convert the acid to an acid chloride first (using thionyl chloride or oxalyl chloride) or use a dehydrating coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) to drive the reaction forward[5].

Validated Standard Operating Procedure (SOP)

The following protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPC), you can verify the success of each phase before proceeding, ensuring trustworthiness in your final yield.

Step-by-step experimental workflow for anhydrous amide synthesis.

Protocol: Anhydrous Synthesis of 4-Methyl-N-(4-methylphenyl)benzamide

Step 1: Preparation of the Amine Solution

-

In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-toluidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[3].

-

Add 1.2 equivalents of triethylamine (Et₃N) to the solution to act as the acid scavenger[3].

Step 2: Temperature Control & Addition 3. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C[3]. (Causality: Cooling controls the exothermic nucleophilic addition, preventing the oxidation of p-toluidine which leads to colored azo-impurities). 4. Dissolve 1.0 equivalent of p-toluoyl chloride in a minimal amount of anhydrous DCM. 5. Using an addition funnel, add the p-toluoyl chloride solution dropwise over 15–30 minutes[3].

Step 3: Reaction & In-Process Control (IPC) 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. 7. Self-Validation (IPC): Spot the reaction mixture on a TLC plate alongside a pure p-toluidine standard. The reaction is complete when the amine spot completely disappears, confirming full conversion and preventing premature quenching.

Step 4: Quenching & Workup 8. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes any residual acid and pulls the Et₃N·HCl byproduct salt into the aqueous layer. 9. Separate the organic layer and wash sequentially with 1M HCl (to remove any trace unreacted amine), water, and brine. 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate under reduced pressure[3].

Step 5: Purification 11. Recrystallize the crude solid from an ethanol/water mixture to yield phase-pure 4-methyl-N-(4-methylphenyl)benzamide[1].

Sources

Technical Support Center: Optimizing HPLC Peak Resolution for 4-methyl-N-(4-methylphenyl)benzamide

Welcome to the technical support center for the chromatographic analysis of 4-methyl-N-(4-methylphenyl)benzamide (C₁₅H₁₅NO). This guide is designed for researchers, analytical chemists, and drug development professionals who are facing challenges in achieving adequate peak resolution for this compound and its related impurities. As a neutral, hydrophobic molecule with two aromatic rings, 4-methyl-N-(4-methylphenyl)benzamide presents specific chromatographic behaviors that can be systematically addressed to achieve baseline separation.[1][2]

This document moves beyond generic advice to provide in-depth, cause-and-effect explanations and actionable protocols to troubleshoot and resolve common HPLC separation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 4-methyl-N-(4-methylphenyl)benzamide is tailing, even though it's a neutral compound. What are the likely causes and how do I fix it?

A1: The Scientist's Rationale

While peak tailing is most famously associated with basic compounds, neutral analytes can also suffer from this issue. The primary cause is often secondary interactions with the stationary phase support material.[3] Standard silica-based columns have residual, un-capped silanol groups (Si-OH) on their surface. Even at neutral pH, these sites can engage in hydrogen bonding with polar functional groups on an analyte, such as the amide group in your molecule.[4][5] This secondary retention mechanism, which is different from the primary hydrophobic interaction, leads to a portion of the analyte molecules being slightly delayed in their elution, resulting in a "tail".[6]

Other potential causes include extra-column volume (dead volume) in your HPLC system or physical degradation of the column bed itself.[3][7]

Troubleshooting Protocol & Solutions

-

Assess System and Column Health:

-

Isolate the Column: First, replace the column with a zero-dead-volume union and run the mobile phase. If pressure is negligible, the system plumbing is likely clear.

-

Check for Extra-Column Volume: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[7] Verify that the correct ferrules are being used for all connections to avoid leaks or dead space.

-

-

Mitigate Silanol Interactions:

-

Mobile Phase Additives: Add a small amount (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups (Si-OH), making them less active and reducing their ability to hydrogen bond with your analyte.[4]

-

Change Organic Modifier: If you are using acetonitrile, switch to methanol. Methanol is a protic solvent and is more effective at masking active silanol sites through its own hydrogen bonding, which can significantly improve the peak shape for susceptible compounds.[4]

-

Use a Modern, High-Purity Column: Older columns, particularly those made with "Type A" silica, have a higher concentration of acidic silanols.[6] Modern columns use high-purity, "Type B" silica and advanced end-capping techniques that dramatically reduce silanol activity.[7] If you suspect your column is the issue, replacing it with a high-performance, fully end-capped column is the most reliable solution.

-

Troubleshooting Flowchart for Peak Tailing

Caption: A logical workflow for diagnosing peak tailing.

Q2: I'm seeing poor resolution (Rs < 1.5) between my main peak and a closely eluting impurity. How can I improve the separation?

A2: The Scientist's Rationale

Peak resolution (Rs) is the ultimate measure of a separation's success. It is governed by three key chromatographic factors: Efficiency (N) , Retention (k) , and Selectivity (α) .[8] The relationship is described by the master resolution equation:

Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

-

Efficiency (N) relates to the narrowness of the peaks (a high plate count, N, gives sharp peaks).

-

Retention (k) describes how long the analyte is retained on the column.

-

Selectivity (α) is the ratio of the retention factors of the two peaks and describes the separation of the peak apexes.

To improve resolution, you must manipulate one or more of these factors. Changing selectivity (α) is by far the most powerful and effective approach for resolving closely eluting peaks. [9][10]

Troubleshooting Protocol & Solutions

The most effective strategy is to change one parameter at a time to observe its effect.[11]

| Parameter to Change | Chromatographic Factor Affected | Recommended Action & Expected Outcome |

| Organic/Aqueous Ratio | Retention (k) | Decrease the percentage of organic solvent (e.g., from 70% ACN to 65% ACN). This will increase the retention time of both peaks, which can sometimes provide more time for them to separate. This is most effective when retention (k) is low (<2).[8] |

| Flow Rate | Efficiency (N) | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This often increases efficiency (N) by allowing more time for mass transfer, leading to sharper peaks and better resolution. The trade-off is a longer run time.[11] |

| Organic Modifier Type | Selectivity (α) | (Most Powerful) Switch from Acetonitrile (ACN) to Methanol (MeOH), or vice-versa. ACN and MeOH interact differently with both the analyte and the stationary phase, which can dramatically alter the elution order and spacing of peaks.[9] |

| Column Chemistry | Selectivity (α) | (Very Powerful) Switch from a standard C18 column to a Phenyl-Hexyl column. The phenyl rings in this stationary phase can induce π-π interactions with the aromatic rings in your analyte, offering a completely different retention mechanism and selectivity compared to the purely hydrophobic interactions of a C18 phase.[12] |

| Temperature | Selectivity (α) & Efficiency (N) | Systematically vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Temperature can alter selectivity for some compounds and also reduces mobile phase viscosity, which can improve efficiency.[11][13] |

Decision Tree for Improving Resolution

Caption: A systematic approach to improving peak resolution.

Q3: My peak is fronting. What does this indicate and how do I fix it?

A3: The Scientist's Rationale

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems. The two most frequent causes are sample overload and sample solvent mismatch .

-

Sample Overload: You have injected too much sample mass onto the column. This saturates the stationary phase at the column inlet, causing molecules to travel down the column before they can properly interact and partition, leading to a fronting peak shape.[6]

-

Solvent Mismatch: The solvent used to dissolve your sample is significantly "stronger" (more eluting power) than your mobile phase. For reverse-phase HPLC, this means your sample solvent is too high in organic content. The plug of strong solvent carries the analyte down the column inlet too quickly, distorting the peak.[14]

Troubleshooting Protocol & Solutions

-

Test for Overload: Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject the same volume of each. If the peak shape improves and becomes symmetrical at lower concentrations, the issue is sample overload.

-

Solution: Reduce the sample concentration or the injection volume.

-

-

Test for Solvent Mismatch:

-

Solution: Re-dissolve your sample in a solvent that is as close as possible to the mobile phase composition, or ideally, in a solvent that is weaker (more aqueous) than the mobile phase. If this is not possible due to solubility constraints, ensure you inject the smallest possible volume.

-

Q4: Can you provide a systematic workflow for developing a robust HPLC method for this compound from scratch?

A4: The Scientist's Rationale

A haphazard approach to method development wastes time and resources. A systematic workflow, starting with a broad "scouting" gradient and progressively refining parameters, is the most efficient path to a robust, reproducible method.

Step-by-Step Method Development Protocol

-

Analyte & Column Selection:

-

Analyte: 4-methyl-N-(4-methylphenyl)benzamide is a neutral, hydrophobic compound.

-

Column: Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size). This is the workhorse for reverse-phase HPLC.[15]

-

Detector: Use a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm is a good starting point for aromatic compounds).

-

-

Step 1: Scouting Gradient:

-

Goal: Determine the approximate organic solvent percentage needed to elute the compound and to see if any impurities are present.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Run a fast linear gradient from 5% B to 95% B over 10-15 minutes.[10]

-

Flow Rate: 1.0 mL/min.

-

Analysis: Note the retention time (t_R) of your peak. Use this to calculate the approximate %B at which it elutes. This will be the starting point for your isocratic method.

-

-

Step 2: Isocratic Method & Retention (k) Optimization:

-

Goal: Achieve a retention factor (k) between 2 and 10 for the main peak.

-

Method: Based on the scouting run, set up an isocratic mobile phase. For example, if your peak eluted at 8 minutes in a 10-minute gradient, the approximate %B is high. Start with an isocratic run of 70% or 80% B.

-

Optimization: Adjust the %B until your peak's retention factor is in the 2-10 range. This provides robust retention without excessively long run times.[9]

-

-

Step 3: Selectivity (α) Optimization (If Resolution is Poor):

-

Goal: Achieve baseline separation (Rs ≥ 1.5) for all peaks of interest.

-

Method: If the isocratic method from Step 2 shows co-eluting peaks, follow the strategies outlined in FAQ 2 . The most powerful changes are:

-

Change the organic modifier from Acetonitrile to Methanol.

-

Change the column stationary phase from C18 to Phenyl-Hexyl.

-

-

-

Step 4: Efficiency (N) Optimization & Finalization:

-

Goal: Fine-tune the method for speed and peak sharpness.

-

Method: Once selectivity is good, you can optimize the flow rate. Try slightly increasing or decreasing it to see the effect on resolution and backpressure.

-

Finalize: Lock in the method parameters (Column, Mobile Phase, Flow Rate, Temperature, Injection Volume, etc.) and proceed to validation.

-

Systematic Method Development Workflow

Caption: A workflow for efficient HPLC method development.

References

-

Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

-

Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

-

AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

-

Shodex. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

-

Dr. HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

- Kirkland, J. J., et al. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns.

- Gritti, F., & Guiochon, G. (2002). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns.

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

-

LCGC. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

-

ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.

-

Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

-

Welch. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. Retrieved from [Link]

- Islam, T., et al. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.

- Tiritiris, I., et al. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o630.

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved from [Link]

-

SIELC Technologies. (2018, February 17). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

- Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83.

-

Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]